

physical and chemical properties of 2-(1-benzothiophen-3-yl)oxirane

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Compound of Interest

Compound Name: 2-(1-Benzothiophen-3-yl)oxirane

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Technical Guide: 2-(1-Benzothiophen-3-yl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-(1-benzothiophen-3-yl)oxirane**. As specific experimental data for this compound is not readily available in public literature, this document compiles information based on the well-established characteristics of its constituent moieties: the benzothiophene core and the oxirane ring. The benzothiophene scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.^{[1][2][3]} The appended oxirane (epoxide) ring is a reactive functional group, making this molecule a potentially valuable intermediate for the synthesis of more complex drug candidates.^{[4][5]}

Predicted Physicochemical Properties

The physical and chemical properties of **2-(1-benzothiophen-3-yl)oxirane** can be estimated by considering the properties of benzothiophene and a simple aryl oxirane.

Property	Predicted Value/Characteristic	Rationale & References
Molecular Formula	C ₁₀ H ₈ OS	Sum of atoms in benzothiophene (C ₈ H ₆ S) and the oxirane substituent (C ₂ H ₂ O), accounting for the bond between them.
Molecular Weight	176.24 g/mol	Calculated from the molecular formula.
Appearance	Likely a white to off-white solid	Benzothiophene is a white solid. [1] [6]
Melting Point	Expected to be a low-melting solid	Benzothiophene has a melting point of 32 °C. [1] [6] The addition of the oxirane group will likely increase this.
Boiling Point	> 221-222 °C	The boiling point of benzothiophene is 221-222 °C. [1] [7] The larger molecular weight will increase the boiling point.
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., acetone, ether, benzene, ethanol).	Benzothiophene is insoluble in water and soluble in organic solvents. [1] Oxiranes are also generally soluble in organic solvents.
Density	> 1.15 g/cm ³	The density of benzothiophene is approximately 1.15 g/cm ³ . [6] The addition of the oxirane group is expected to increase the density.

Chemical Properties and Reactivity

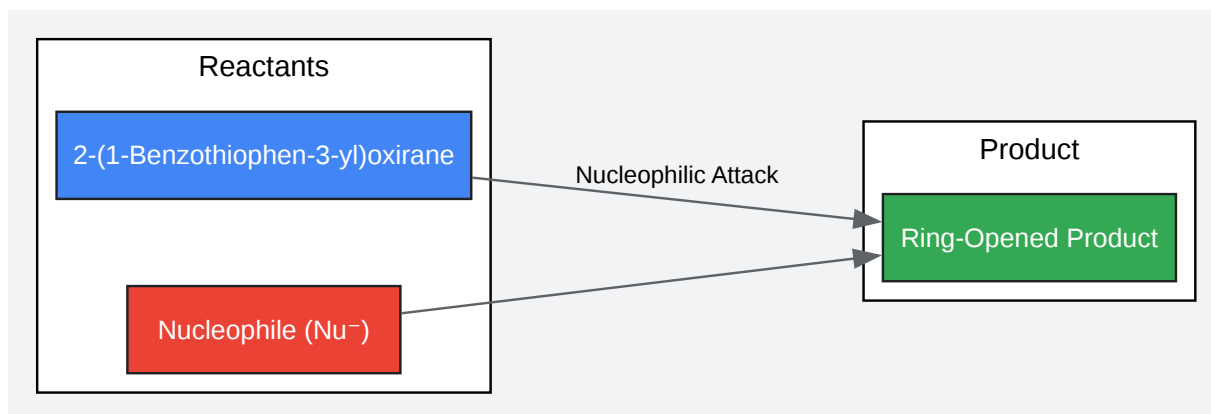
The chemical reactivity of **2-(1-benzothiophen-3-yl)oxirane** is dominated by the electrophilic nature of the oxirane ring and the aromatic character of the benzothiophene nucleus.

Reactivity of the Oxirane Ring

Epoxides are highly susceptible to ring-opening reactions due to significant ring strain.^[4] This reaction can be initiated by both nucleophiles and electrophiles.

- Nucleophilic Ring-Opening: This is a key reaction for synthetic applications. The reaction can proceed under basic or acidic conditions.
 - Under Basic/Neutral Conditions (Strong Nucleophiles): Strong nucleophiles will attack the less sterically hindered carbon of the oxirane ring in an S_N2-type reaction.^{[4][8]}
 - Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring. Weak nucleophiles will then preferentially attack the more substituted carbon atom, as the transition state has some carbocationic character.^{[4][9]}

A general representation of the nucleophilic ring-opening is depicted below:



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Caption: General Nucleophilic Ring-Opening of the Oxirane.

Reactivity of the Benzothiophene Ring

The benzothiophene ring system is aromatic and can undergo electrophilic substitution reactions, primarily at the 2- and 3-positions. However, under the conditions required for many electrophilic aromatic substitutions, the oxirane ring may also react.

Potential Biological Activities

While the biological activity of **2-(1-benzothiophen-3-yl)oxirane** itself has not been documented, the benzothiophene core is present in a wide array of biologically active molecules.^[10] Derivatives of benzothiophene have been reported to possess numerous pharmacological properties, including:

- Anti-inflammatory^[2]
- Antimicrobial and Antifungal^[2]
- Anticancer^{[2][3]}
- Antitubercular^[2]
- Antidiabetic^[2]
- Antiviral
- Antioxidant^[1]

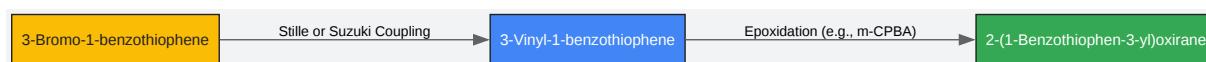
The oxirane moiety makes this compound a reactive intermediate, capable of covalently modifying biological macromolecules. This reactivity is a double-edged sword, as it can be responsible for therapeutic effects but also potential toxicity.

Experimental Protocols

Detailed experimental protocols for **2-(1-benzothiophen-3-yl)oxirane** are not available. However, the following sections outline general procedures for its likely synthesis and characterization based on established methods for similar compounds.

Proposed Synthesis

A plausible synthetic route to **2-(1-benzothiophen-3-yl)oxirane** would involve the epoxidation of 3-vinyl-1-benzothiophene. This precursor could be synthesized from 3-bromo-1-benzothiophene via a Stille or Suzuki coupling reaction. The epoxidation can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).



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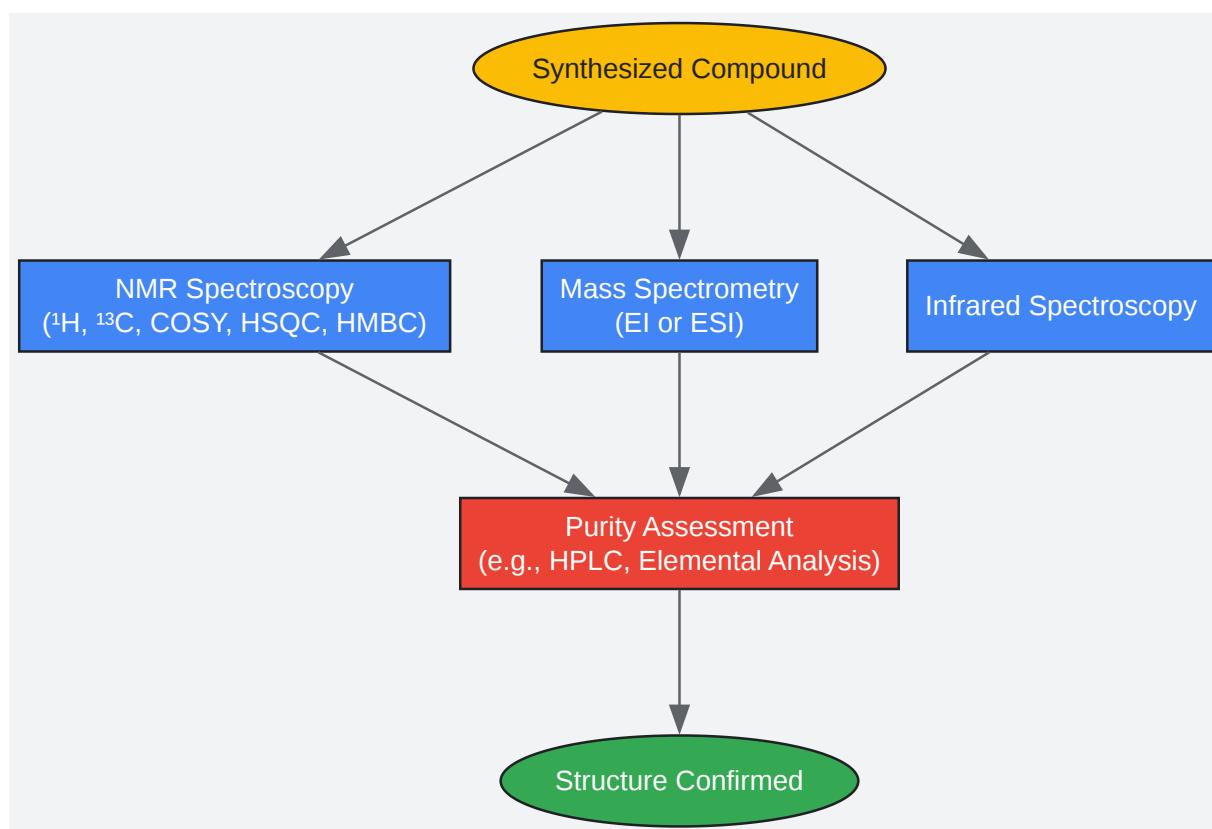
Caption: Plausible Synthetic Pathway.

General Epoxidation Protocol:

- Dissolve 3-vinyl-1-benzothiophene in a suitable chlorinated solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Structural Characterization Workflow

The identity and purity of the synthesized **2-(1-benzothiophen-3-yl)oxirane** would be confirmed using a combination of spectroscopic techniques.



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Caption: General Characterization Workflow.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Expected signals would include aromatic protons from the benzothiophene ring and protons on the oxirane ring. The oxirane protons typically appear in the 2.5-4.5 ppm region. [\[11\]](#)
- ¹³C NMR: Aromatic carbons and two signals for the oxirane carbons, typically in the 40-60 ppm range, are expected. [\[11\]](#)
- 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. [\[12\]](#)

General NMR Protocol:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H , ^{13}C , and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

5.2.2. Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[\[13\]](#)[\[14\]](#)
- Expected Result: The mass spectrum should show a molecular ion peak (M^+) or a protonated molecule peak ($[\text{M}+\text{H}]^+$) corresponding to the calculated molecular weight of 176.24.[\[15\]](#) Fragmentation patterns could provide further structural information.

General MS Protocol:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).[\[13\]](#)
- Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

5.2.3. Infrared (IR) Spectroscopy

- Expected Absorptions:
 - C-H stretching (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
 - C-H stretching (aliphatic): $\sim 3000\text{-}2850\text{ cm}^{-1}$
 - C=C stretching (aromatic): $\sim 1600\text{-}1450\text{ cm}^{-1}$

- C-O-C stretching (epoxide ring): Characteristic bands around 1250 cm^{-1} (asymmetric stretch) and in the $950\text{-}810\text{ cm}^{-1}$ and $880\text{-}750\text{ cm}^{-1}$ regions (symmetric stretches).[16]
The absence of a strong O-H band (around $3200\text{-}3600\text{ cm}^{-1}$) and a C=O band (around $1650\text{-}1800\text{ cm}^{-1}$) would be indicative of a pure epoxide.[17]

General IR Protocol:

- For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Place a small amount of the solid sample on the ATR crystal.
- Acquire the spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Perform a background scan prior to the sample scan.

Conclusion

2-(1-Benzothiophen-3-yl)oxirane is a molecule with significant potential as a building block in medicinal chemistry and drug development. Its predicted physicochemical properties suggest it is a stable, solid compound at room temperature, soluble in common organic solvents. The key to its utility lies in the reactivity of the oxirane ring, which allows for the introduction of a variety of functional groups through nucleophilic ring-opening reactions. The benzothiophene core provides a scaffold with a proven track record of diverse biological activities. While experimental data for this specific molecule is lacking, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. Further research into this and related compounds is warranted to explore their full therapeutic potential.

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